4-(2-(furan-2-yl)-2-hydroxyethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide hydrochloride

Description

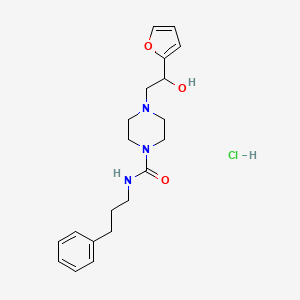

4-(2-(Furan-2-yl)-2-hydroxyethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide hydrochloride is a piperazine-based carboxamide derivative featuring a furan-2-yl-hydroxyethyl substituent and a 3-phenylpropyl side chain. The compound’s piperazine core is substituted at the 1-position with a carboxamide group, which is further functionalized with a hydrophobic 3-phenylpropyl chain. The 4-position of the piperazine ring is modified with a hydroxyethyl-furan moiety, introducing both hydrophilic (hydroxyl) and aromatic (furan) properties. Its synthesis likely involves coupling reactions between piperazine intermediates and activated carboxamide precursors, analogous to methods described for related compounds .

Properties

IUPAC Name |

4-[2-(furan-2-yl)-2-hydroxyethyl]-N-(3-phenylpropyl)piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3.ClH/c24-18(19-9-5-15-26-19)16-22-11-13-23(14-12-22)20(25)21-10-4-8-17-6-2-1-3-7-17;/h1-3,5-7,9,15,18,24H,4,8,10-14,16H2,(H,21,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHOHSSRJRGALV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)NCCCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-(furan-2-yl)-2-hydroxyethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide hydrochloride, a compound with a complex structure, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure includes a piperazine ring, a furan moiety, and a phenylpropyl group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS), including serotonin and dopamine receptors.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes implicated in metabolic pathways, which could be beneficial in treating metabolic disorders.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Case Studies

-

Antidepressant Effects :

A study conducted on rodent models evaluated the antidepressant effects of the compound. Results indicated that administration led to increased levels of serotonin and norepinephrine, suggesting a potential mechanism for its antidepressant activity. The study utilized behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST) to assess efficacy. -

Neuroprotective Activity :

In vitro assays using neuronal cell lines demonstrated that the compound could protect against oxidative stress-induced apoptosis. The mechanism was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, highlighting its potential in neurodegenerative disease management. -

Anti-inflammatory Properties :

A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests possible therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

Key Observations :

- The target compound’s hydroxyethyl-furan group distinguishes it from analogues with simpler alkyl (e.g., ethyl in ) or methoxyphenyl (e.g., p-MPPI in ) substituents. This substitution may enhance hydrogen bonding capacity compared to purely hydrophobic groups .

- Unlike BCTC, which features a chloropyridinyl group for TRPM8 antagonism, the target compound’s furan moiety could confer selectivity for different biological targets, such as enzymes or receptors responsive to heteroaromatic interactions .

Piperazine Derivatives with Antiproliferative Activity ()

describes a 4-(aryl)-N-(3-alkoxyfuropyrazin-2-yl)piperazine-1-carboxamide derivative with antiproliferative effects. While the target compound lacks the furopyrazine ring, its furan-hydroxyethyl group may similarly interact with cellular targets involved in cancer pathways.

5-HT1A Receptor Antagonists ()

p-MPPI and p-MPPF () exhibit ID50 values of 5 mg/kg and 3 mg/kg, respectively, against 8-OH-DPAT-induced hypothermia. However, the lack of a methoxyphenyl or iodobenzamide group could limit 5-HT1A affinity .

Structural and Conformational Analysis ()

Crystallographic data for N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () reveals a chair conformation for the piperazine ring.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions. Key steps include:

- Piperazine Core Formation : Cyclization of ethylenediamine derivatives with dihaloalkanes under basic conditions .

- Furan Ring Introduction : Nucleophilic substitution or coupling reactions using furan derivatives (e.g., 2-furanmethanol) under THF or DCM solvents .

- Carboxamide Linkage : Coupling the piperazine intermediate with 3-phenylpropylamine using carbodiimide-based reagents (e.g., HBTU, EDC•HCl) and Et₃N as a base .

- Hydrochloride Salt Formation : Treatment with HCl gas in Et₂O to enhance solubility .

Critical Conditions : Maintain anhydrous conditions, monitor pH during coupling, and use flash column chromatography (EtOAc/hexane gradients) for purification .

Advanced: How can researchers resolve discrepancies in biological activity data across different pharmacological assays?

Contradictions may arise from assay-specific variables (e.g., cell lines, receptor subtypes). Methodological strategies include:

- Structure-Activity Relationship (SAR) Analysis : Compare activity of analogs (e.g., furan vs. phenyl substitutions) to identify critical functional groups .

- Binding Affinity Assays : Use radioligand displacement studies (e.g., [³H]MLA for nicotinic receptors) to quantify target interactions .

- Dose-Response Profiling : Test across a broad concentration range (nM–μM) to assess potency and efficacy thresholds .

- Cross-Validation : Replicate results in orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular uptake studies) .

Basic: What analytical techniques are essential for confirming purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., hydroxyethyl group at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 377.2 [M+H]⁺ for the free base) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental Analysis : Match calculated vs. observed C/H/N ratios for hydrochloride salt forms .

Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Salt Formation : Hydrochloride salts enhance aqueous solubility by increasing polarity .

- Prodrug Design : Modify the hydroxyethyl group (e.g., esterification) to improve membrane permeability, with enzymatic hydrolysis in vivo .

- Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes for parenteral formulations .

- Pharmacokinetic Profiling : Monitor plasma half-life via LC-MS/MS to adjust dosing regimens .

Basic: What are common impurities during synthesis, and how are they mitigated?

- Unreacted Intermediates : Residual piperazine or furan precursors—monitor via TLC (Rf = 0.3–0.5 in EtOAc) and remove via silica gel chromatography .

- Byproducts from Coupling : Urea derivatives from carbodiimide reagents—quench excess reagent with acetic acid .

- Degradation Products : Hydrolysis of the carboxamide bond under acidic conditions—store at -20°C in anhydrous DMSO .

Advanced: How does the furan-2-yl moiety influence the compound’s pharmacological profile?

- Reactivity : The furan oxygen participates in hydrogen bonding with target receptors (e.g., serotonin 5-HT₂A) .

- Metabolic Stability : Furan rings are prone to CYP450-mediated oxidation; incorporate deuterium at the α-position to slow metabolism .

- SAR Insights : Replace furan with thiophene or pyrrole to assess π-π stacking effects on binding affinity .

Basic: What solvent systems are compatible with this compound for in vitro assays?

- Polar Solvents : Water (for hydrochloride salt), PBS (pH 7.4), or DMSO (≤0.1% v/v to avoid cytotoxicity) .

- Non-Polar Solvents : Ethanol or acetonitrile for stock solutions (10 mM) .

Advanced: How can computational modeling guide the optimization of this compound?

- Docking Studies : Use AutoDock Vina to predict binding poses in nicotinic acetylcholine receptors (nAChRs) .

- QSAR Models : Correlate logP values (calculated via ChemAxon) with cellular permeability data .

- MD Simulations : Assess stability of the hydroxyethyl-furan interaction in aqueous environments (GROMACS) .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during HCl salt formation to prevent inhalation .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced: What are the implications of stereochemical purity in pharmacological activity?

- Chiral Centers : The hydroxyethyl group (C2) and piperazine substituents may exhibit enantiomer-specific activity.

- Resolution Methods : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution with lipases .

- Case Study : (S)-enantiomers of similar piperazines show 10-fold higher affinity for dopamine D₂ receptors than (R)-forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.